molecular formula C13H18F2N2O2S B2661436 2,6-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 1210158-88-5

2,6-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2661436
CAS No.: 1210158-88-5
M. Wt: 304.36
InChI Key: GZPXWBFNKNKZNQ-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzenesulfonamide core substituted with two fluorine atoms at the 2 and 6 positions, and a piperidine moiety attached via a methyl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The introduction of fluorine atoms at the 2 and 6 positions can be achieved through electrophilic fluorination reactions. The piperidine moiety is then introduced via nucleophilic substitution reactions, often using a methylating agent to link the piperidine to the benzenesulfonamide core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The fluorine atoms and the piperidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2,6-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological targets, while the piperidine moiety can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzenesulfonamide: Lacks the piperidine moiety, which may affect its biological activity and solubility.

    N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide: Lacks the fluorine atoms, which can influence its reactivity and interaction with biological targets.

Uniqueness

2,6-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is unique due to the presence of both fluorine atoms and the piperidine moiety, which together enhance its chemical stability, reactivity, and potential biological activities. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6-difluoro-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2O2S/c1-17-7-5-10(6-8-17)9-16-20(18,19)13-11(14)3-2-4-12(13)15/h2-4,10,16H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPXWBFNKNKZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNS(=O)(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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